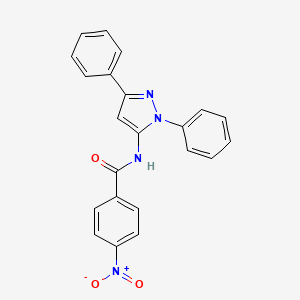

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Availability and Potential Research Areas

The compound can be obtained from several chemical suppliers, suggesting potential use in various research fields [, , ]. However, no published studies directly exploring its biological activity or function have been identified.

Structural Features and Speculative Applications

Based on its chemical structure, N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide combines several moieties commonly found in bioactive molecules:

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a nitrobenzamide moiety. Its molecular formula is C22H16N4O3, and it has a molecular weight of approximately 372.39 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology, particularly in the context of receptor modulation and biological activity.

- Cyclization: A "one-pot" synthesis method can be utilized, where benzoylacetonitrile reacts with phenylhydrazine to form the pyrazole ring directly.

- Acylation: Following the formation of the pyrazole intermediate, acylation with 4-nitrobenzoyl chloride yields the final product. This method streamlines the synthesis by avoiding intermediate isolation and purification steps.

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide exhibits significant biological activity, particularly as a modulator of metabotropic glutamate receptors. It has been identified as a positive allosteric modulator for metabotropic glutamate receptor 5, which plays a crucial role in various neurological processes . The compound's interaction with this receptor suggests potential therapeutic applications in treating neurological disorders.

The primary synthesis methods for N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide include:

- One-Pot Synthesis: Involves the reaction of benzoylacetonitrile with phenylhydrazine followed by acylation.

- Traditional Multi-Step Synthesis: This may involve separate steps for forming the pyrazole ring and subsequent acylation, although this is less efficient than the one-pot method .

The applications of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide are primarily in:

- Drug Development: As a candidate for developing treatments targeting metabotropic glutamate receptor-related conditions.

- Research: Used in studies exploring receptor interactions and signaling pathways in neurological research .

Interaction studies have demonstrated that N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide binds effectively to metabotropic glutamate receptor 5. These studies often utilize techniques such as ligand docking and biochemical assays to elucidate binding affinities and mechanisms of action. The compound's unique structure allows it to interact specifically with receptor sites, influencing cellular signaling pathways associated with various neurological functions .

Several compounds share structural similarities with N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Contains a cyano group instead of nitro | Potentially different biological activity |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)-3-nitrobenzamide | Similar structure but with a different nitro substitution | Variations in receptor interactions |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-methoxybenzamide | Contains a methoxy group | May exhibit different pharmacological properties |

These compounds highlight the versatility of the pyrazole framework while showcasing how variations can lead to distinct biological activities and applications.

Key Reaction Pathways for Core Structure Assembly

The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves sophisticated methodologies that combine multiple synthetic strategies for effective construction of this complex heterocyclic compound. This molecular framework, with the chemical formula C₂₂H₁₆N₄O₃ and molecular weight of 384.39 g/mol [1] [2] [3], requires careful consideration of reaction pathways that can efficiently assemble both the diphenylpyrazole core and establish the nitrobenzamide functionality.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing the diphenylpyrazole framework in N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide synthesis [5]. These transformations leverage the unique ability of palladium catalysts to facilitate carbon-carbon and carbon-nitrogen bond formation under mild conditions with exceptional functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction emerges as a particularly effective approach for introducing phenyl substituents onto the pyrazole ring [6]. This methodology employs aryl boronic acids or boronate esters as nucleophilic coupling partners with halogenated pyrazole precursors. Research has demonstrated that systematic four-component synthesis strategies can efficiently generate biaryl-substituted pyrazoles through sequential palladium-catalyzed coupling-cyclocondensation-coupling processes [6]. These reactions typically proceed through a Sonogashira alkynylation followed by Suzuki arylation, intercepted by pyrazole-forming cyclocondensation of ynone intermediates.

The direct introduction of aryl groups onto pyrazole rings via palladium-catalyzed cross-coupling has been established as a fundamental synthetic transformation [7]. Studies have shown that substituents at the 1-position of the pyrazole ring significantly affect reaction yields, with electron-withdrawing groups such as dimethylsulfamoyl providing the highest yields in these transformations [7]. The success of these reactions depends critically on the electronic properties of both the pyrazole substrate and the aryl coupling partner.

Palladium-catalyzed carbon-nitrogen coupling reactions offer an alternative strategy for N-arylpyrazole synthesis [8] [9]. Using tert-butyl BrettPhos as a ligand, palladium-catalyzed carbon-nitrogen coupling of aryl triflates with pyrazole derivatives proceeds efficiently to give N-arylpyrazole products in high yields [8] [9]. This methodology demonstrates particular effectiveness with ortho-substituted aryl triflates, which can be challenging substrates in traditional coupling reactions. 3-Trimethylsilylpyrazole has been identified as an excellent pyrazole substrate for these coupling reactions, with the corresponding products serving as versatile templates for further functionalization through regioselective halogenation at the 3-, 4-, and 5-positions of the pyrazole ring [8] [9].

Homocoupling reactions of pyrazoles represent an advanced synthetic strategy for constructing bipyrazole frameworks [10]. Recent developments in palladium-catalyzed homocoupling have enabled the formation of symmetric bi-heteroaryl systems through multiple mechanistic pathways. These include carbon-hydrogen activation processes that generate palladium(IV) intermediates, followed by reductive elimination to yield homocoupled products [10]. The reaction conditions typically require oxidizing agents such as N-chlorosuccinimide to promote the oxidation of palladium(II) to palladium(IV), facilitating the reductive elimination step.

Nitrobenzamide Functionalization Techniques

The incorporation of nitrobenzamide functionality into the diphenylpyrazole framework requires specialized synthetic approaches that can effectively combine these two distinct structural elements while maintaining the integrity of both components. The formation of amide bonds between pyrazole-containing amines and nitrobenzoic acid derivatives represents the most direct approach to this synthetic challenge.

Classical amide bond formation strategies utilizing carbodiimide coupling agents have proven highly effective for nitrobenzamide synthesis [11] [12]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) provides optimal conditions for coupling reactions between amino-substituted pyrazoles and 4-nitrobenzoic acid [11] [12]. This methodology typically employs N,N-dimethylformamide as the solvent system with triethylamine as the base, proceeding at room temperature over 12-24 hours to achieve high conversion rates.

The synthetic sequence generally begins with the preparation of 1,3-diphenyl-1H-pyrazol-5-ylamine through established pyrazole synthesis methodologies, followed by acylation with 4-nitrobenzoyl chloride or direct coupling with 4-nitrobenzoic acid using appropriate coupling reagents [11] [13]. Research has demonstrated that the reaction of intermediates with triethylamine in N,N-dimethylformamide medium, followed by addition of EDCI and HOBt coupling system, provides reliable access to the desired nitrobenzamide products [11].

Alternative synthetic approaches involve the direct synthesis of amides from nitro compounds through reductive amidation methodologies [14]. Recent developments in nickel-based catalysis have enabled the direct synthesis of amides from nitro compounds and esters under additive-free conditions [14]. This methodology offers a more step-economical approach compared to traditional amidation reactions, proceeding through the reduction of nitro groups to reactive intermediates that can undergo transamidation with appropriate ester substrates.

Metal-free synthetic strategies have also been developed for amide synthesis from nitroaromatic compounds [15]. The manganese dioxide-catalyzed thermal deoxygenation of nitrobenzene derivatives results in formation of reactive nitroso intermediates, which can react with aldehydes to provide amides and hydroxamic acids [15]. This methodology offers advantages in terms of operational simplicity and avoidance of precious metal catalysts, though it requires careful optimization of reaction conditions to achieve high selectivity for amide products over hydroxamic acid formation.

Catalytic Systems and Solvent Optimization

The optimization of catalytic systems and solvent selection represents a critical aspect of efficient synthesis for N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide. The complex nature of this molecule requires careful consideration of reaction conditions that can accommodate multiple functional groups while maintaining high yields and selectivity.

Palladium catalyst systems require careful optimization of ligand selection to achieve optimal performance in cross-coupling reactions [16] [17]. The choice of phosphine ligands significantly influences both the rate and selectivity of palladium-catalyzed transformations. For pyrazole synthesis applications, electron-rich, sterically hindered phosphine ligands such as tert-butyl BrettPhos have demonstrated superior performance compared to traditional triphenylphosphine-based systems [8] [9]. These ligands facilitate oxidative addition of challenging aryl electrophiles while providing sufficient steric bulk to prevent catalyst deactivation through aggregation processes.

Temperature optimization plays a pivotal role in reaction success, with most palladium-catalyzed cross-coupling reactions proceeding optimally at temperatures between 80-120°C [16] [18]. The activation energy requirements for different coupling partners necessitate careful temperature control to balance reaction rate with catalyst stability. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but excessive temperatures can lead to catalyst decomposition and side reaction formation [18].

Solvent selection profoundly impacts reaction outcomes through multiple mechanisms including substrate solubility, catalyst stability, and reaction kinetics [16] [19]. Polar aprotic solvents such as N,N-dimethylformamide, dimethyl sulfoxide, and 1,4-dioxane typically provide optimal conditions for palladium-catalyzed cross-coupling reactions [16]. These solvents effectively solvate ionic intermediates while maintaining catalyst activity throughout the reaction period. The solvent polarity must be carefully matched to substrate requirements, with polar solvents generally favoring reactions involving charged intermediates or transition states [20].

Recent developments in green chemistry have emphasized the importance of sustainable solvent systems for catalytic transformations [21]. Ethanol-water mixtures have emerged as environmentally benign alternatives to traditional organic solvents, particularly when combined with appropriately designed catalyst systems. Research has demonstrated that palladium-hydroquinone catalytic systems can enable aerobic allylic carbon-hydrogen functionalization under ambient conditions using ethanol-water as the reaction medium [21]. This approach achieves high turnover frequencies while maintaining excellent stereochemical control and broad substrate scope.

Pressure effects become particularly important in gas-phase reactions or transformations involving gaseous reagents [18]. Increased pressure effectively raises the concentration of gaseous reactants, leading to enhanced collision frequencies and improved reaction rates. For reactions involving carbon monoxide, hydrogen, or other gaseous substrates, pressure optimization can significantly impact both conversion and selectivity [18].

The optimization of reaction conditions typically requires systematic investigation of multiple parameters simultaneously [22]. Response surface methodology provides a statistical approach to optimization that can identify optimal conditions while minimizing the number of experimental trials required. This approach has proven particularly valuable for complex multi-component reactions where traditional one-variable-at-a-time optimization would be prohibitively time-consuming [22].

Purification and Yield Enhancement Protocols

The purification of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide requires sophisticated separation techniques due to the compound's complex structure and potential for impurity formation during synthesis. Effective purification protocols are essential for obtaining materials suitable for research applications and ensuring reproducible biological activity measurements.

Column chromatography represents the primary purification method for this compound class, utilizing silica gel as the stationary phase with carefully optimized solvent systems [23] [24] [25]. The separation mechanism relies on differential interactions between the target compound and structurally related impurities with the polar silica surface. For nitrobenzamide derivatives, gradient elution systems starting with non-polar solvents such as hexane or petroleum ether, progressing through increasing concentrations of ethyl acetate or dichloromethane, typically provide optimal separation [26] [24].

Flash chromatography offers significant advantages over traditional gravity-fed column chromatography through the application of positive pressure to accelerate solvent flow [26] [27]. This technique reduces separation times while maintaining resolution, making it particularly suitable for compounds that may be sensitive to prolonged exposure to chromatographic conditions [27]. The use of pre-packed cartridges with standardized silica gel specifications ensures reproducible separation performance and simplifies method development.

The selection of appropriate solvent systems requires careful consideration of the target compound's polarity and solubility characteristics [25]. For N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, the presence of both electron-rich pyrazole and electron-deficient nitroaromatic moieties creates a moderately polar compound that typically elutes with solvent mixtures containing 20-40% ethyl acetate in hexane [24] [25]. Thin-layer chromatography screening provides a rapid method for identifying optimal solvent compositions before preparative-scale separations [25].

Recrystallization techniques offer an alternative purification approach that can provide materials of exceptional purity when appropriate solvent systems are identified [28] [29]. The principle underlying recrystallization involves dissolving the crude compound in a solvent at elevated temperature, followed by controlled cooling to induce crystallization of the pure material while impurities remain in solution [28]. For nitrobenzamide derivatives, alcohol-based solvent systems such as methanol or ethanol often provide suitable recrystallization conditions [29].

Solvent selection for recrystallization requires identification of systems where the target compound shows high solubility at elevated temperatures but low solubility at room temperature [28]. The ideal recrystallization solvent should not react with the compound or impurities, should have a relatively low boiling point to facilitate removal, and should be chemically inert toward the target molecule [29]. Mixed solvent systems, combining a good solvent with a poor solvent, can provide fine-tuned solubility characteristics that optimize crystal formation.

Yield enhancement strategies focus on minimizing material losses throughout the synthetic and purification processes [28] [30]. Convergent synthetic approaches, which construct target molecules from precursors of similar complexity, can significantly improve overall yields compared to linear synthetic sequences [31]. For complex molecules like N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, convergent strategies might involve parallel synthesis of the diphenylpyrazole core and nitrobenzamide components, followed by final coupling to generate the target compound [31].

Process optimization through systematic investigation of reaction parameters can lead to substantial yield improvements [30]. Parameters such as catalyst loading, reaction temperature, concentration, and reaction time all influence final yields and require careful optimization for each synthetic transformation [30]. Statistical design of experiments provides a structured approach to identifying optimal conditions while minimizing experimental effort [22].

The implementation of continuous flow chemistry techniques offers opportunities for yield enhancement through improved mixing, heat transfer, and reaction control [32]. Flow chemistry systems enable precise control of reaction conditions and can facilitate rapid optimization of synthetic parameters through automated screening of reaction conditions [32]. These approaches are particularly valuable for reactions involving multiple components or requiring precise temperature control.